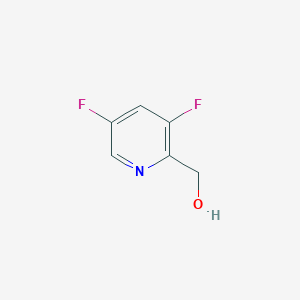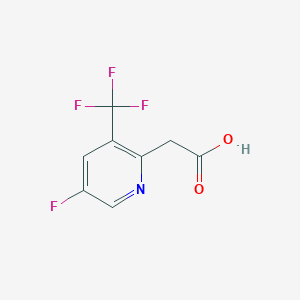
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine
Descripción general
Descripción
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine is a chemical compound belonging to the quinazoline family. Quinazolines are bicyclic compounds consisting of two fused rings, one of which is a benzene ring and the other a pyrimidine ring. This particular compound has a methyl group attached to the second carbon of the quinazoline structure, making it a derivative of tetrahydroquinazoline.
Mecanismo De Acción
Target of Action
It is known that the compound has been evaluated for its in vitro antiproliferative activity on various human tumor cell lines . This suggests that it may interact with cellular targets involved in cell proliferation.
Mode of Action
Given its antiproliferative activity, it is plausible that it interacts with its targets in a way that inhibits cell division and growth .
Biochemical Pathways
Its antiproliferative activity suggests that it may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
The most active compounds of the series, including 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine, have shown significant cytotoxic effects against all the cancer cell lines tested . This suggests that the compound’s action results in the inhibition of cell proliferation and potentially the induction of cell death .
Análisis Bioquímico
Cellular Effects
The effects of 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the cholinergic system, thereby impacting neurotransmission and synaptic plasticity . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This inhibition can lead to enhanced cholinergic signaling, which is beneficial in conditions where acetylcholine levels are low. Additionally, this compound may also interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biochemical activity, although some changes in cellular function may occur with prolonged exposure . These temporal effects are important for understanding the potential long-term applications of this compound in biochemical research and therapeutic settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to enhance cholinergic signaling without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is primarily metabolized by liver enzymes, which convert it into various metabolites that are excreted from the body . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, it has been observed to accumulate in the nervous system, where it exerts its cholinergic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the cytoplasm and the synaptic cleft, where it interacts with cholinesterase enzymes and other biomolecules . This localization is crucial for its biochemical activity and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the reaction of α,β-unsaturated ketones with acetamidine hydrochloride in acetic acid. This method is known for its environmental advantages, as it uses molecular oxygen as an oxidant, which is natural, inexpensive, and environmentally friendly. The reaction yields good results, with 2-Methyl-tetrahydroquinazolines being obtained in yields ranging from 38% to 81%.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can produce tetrahydroquinazoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinazolines.
Aplicaciones Científicas De Investigación
2-Methyl-5,6,7,8-tetrahydroquinazolin-5-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in the development of new pharmaceuticals and materials.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinazoline derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
2-(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethan-1-amine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h5,8H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMWNSGCDPEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(CCCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)












